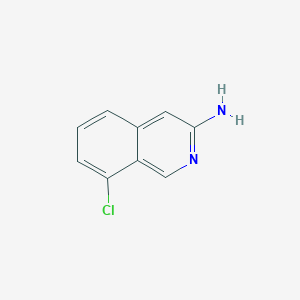










|
REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[Cl:12])[CH:5]=[C:4]([NH:13]C(=O)C)[N:3]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)CCC.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:12][C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[CH:2]=[N:3][C:4]([NH2:13])=[CH:5]2 |f:1.2.3,6.7.8|
|


|
Name
|
N-(1-Bromo-8-chloroisoquinolin-3-yl)acetamide
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC2=CC=CC(=C12)Cl)NC(C)=O
|
|
Name
|
|
|
Quantity
|
0.508 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
|
Name
|
|
|
Quantity
|
7.49 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
35 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an orange solid
|
|
Type
|
WASH
|
|
Details
|
Flash chromatography on silica (20 g), eluting with 15-60% ethyl acetate-hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC=C2C=C(N=CC12)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.51 mmol | |
| AMOUNT: MASS | 333 mg | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |